molecular formula C9H6ClN3O2 B1487639 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid CAS No. 629655-19-2

5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid

Cat. No. B1487639
M. Wt: 223.61 g/mol
InChI Key: OZGSJCVAEWACOE-UHFFFAOYSA-N
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Description

5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid is a chemical compound with the molecular formula C9H6ClN3O2 . It is also known as 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid .


Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The synthesis of these compounds could potentially be applied to the synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid.


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid consists of 9 Carbon atoms, 6 Hydrogen atoms, 3 Nitrogen atoms, 2 Oxygen atoms, and 1 Chlorine atom . The exact mass of the molecule is 190.049072 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid include a density of 1.5±0.1 g/cm3, a boiling point of 498.1±55.0 °C at 760 mmHg, and a flash point of 255.1±31.5 °C .

Scientific Research Applications

Chemical Synthesis and Derivatives

Research on 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid primarily focuses on its role in chemical synthesis, leading to the development of various derivatives with potential applications in material science, pharmacology, and agriculture. Notably, this compound is involved in synthesis processes that yield heterocyclic compounds, demonstrating its versatility in creating structurally diverse molecules.

  • Unprecedented Conversion Methods

    Sahi et al. (2014) discuss an innovative method for converting (Z)-3-chloro-3-arylacrylic acids to corresponding benzoic acids, which further undergo condensation with 4-amino-5-aryl-3-mercapto-1,2,4-triazoles to yield s-triazolo[3,4-b][1,3,4]thiadiazoles in high yields, showcasing the potential for creating complex molecules from simpler precursors Sahi, Bhardwaj, & Paul, 2014.

  • Synthetic Plant Growth Regulators

    Harris and Huppatz (1978) investigated synthetic routes to o-carboxyphenyl derivatives of certain heterocyclic compounds, including triazole derivatives, for potential use as plant growth regulators, illustrating the agricultural applications of these chemical transformations Harris & Huppatz, 1978.

  • Biological Applications

    Research by Singh and Vedi (2014) on triazolylindole derivatives for antifungal activity highlights the biomedical research potential of compounds synthesized using 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid or its derivatives, pointing towards its utility in developing new antimicrobial agents Singh & Vedi, 2014.

Material Science and Sensing Applications

The compound and its derivatives have been studied for their potential in material science, particularly in the formation of coordination polymers and frameworks with unique properties.

  • Coordination Polymers

    Zhao et al. (2021) describe the creation of a three-dimensional manganese(II) coordination polymer with two functional properties: magnetism and photochemical detection, showcasing the compound's utility in creating materials with specific electronic and optical properties Zhao, An, Guo, Yan, & Song, 2021.

  • Luminescence Sensing

    Wang et al. (2016) synthesized novel 3D lanthanide metal–organic frameworks based on a triazole-containing tricarboxylic acid ligand for luminescence sensing of metal ions and nitroaromatic compounds, demonstrating the potential of such compounds in environmental monitoring and safety applications Wang, Sun, Hao, Yan, & Liang, 2016.

Future Directions

Research indicates that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests potential future directions for the study and application of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid in the field of medicinal chemistry.

properties

IUPAC Name

5-chloro-2-(1,2,4-triazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-6-1-2-8(7(3-6)9(14)15)13-5-11-4-12-13/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGSJCVAEWACOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90701711
Record name 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid

CAS RN

629655-19-2
Record name 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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